1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl- 1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-
Brand Name: Vulcanchem
CAS No.: 37743-41-2
VCID: VC0194859
InChI: InChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3
SMILES: CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C29H34N2O2
Molecular Weight: 442.6 g/mol

1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-

CAS No.: 37743-41-2

Impurities

VCID: VC0194859

Molecular Formula: C29H34N2O2

Molecular Weight: 442.6 g/mol

Purity: > 95%

1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl- - 37743-41-2

CAS No. 37743-41-2
Product Name 1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-
Molecular Formula C29H34N2O2
Molecular Weight 442.6 g/mol
IUPAC Name 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
Standard InChI InChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3
Standard InChIKey YNPNRXMADRSSLH-UHFFFAOYSA-N
SMILES CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4
Appearance Solid
Melting Point 126-131°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
PubChem Compound 3705191
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator